molecular formula C19H21Cl2NO3 B1389473 N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1040690-23-0

N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline

Cat. No.: B1389473
CAS No.: 1040690-23-0
M. Wt: 382.3 g/mol
InChI Key: SGHUUTBCESHPMD-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is a synthetic organic compound with the molecular formula C({19})H({21})Cl({2})NO({3}) and a molecular weight of 382.28 g/mol . This compound is characterized by the presence of a dichlorophenoxy group, a tetrahydrofuran ring, and an aniline moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the dichlorophenoxy group to a phenol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenoxy group, where halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), under acidic or basic conditions.

    Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) catalyst, sodium borohydride (NaBH(_4)).

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K(_2)CO(_3)), under reflux conditions.

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: Phenols, reduced aniline derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline exerts its effects is largely dependent on its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, its dichlorophenoxy group may interact with hydrophobic pockets in proteins, while the tetrahydrofuran ring can enhance binding affinity through hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,4-Dichlorophenoxy)ethyl]aniline: Lacks the tetrahydrofuran ring, making it less versatile in certain applications.

    N-[2-(2,4-Dichlorophenoxy)ethyl]-4-methoxyaniline: Contains a methoxy group instead of the tetrahydrofuran ring, affecting its chemical reactivity and biological activity.

Uniqueness

N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline is unique due to the presence of both the dichlorophenoxy and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to its analogs.

Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]-4-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2NO3/c20-14-3-8-19(18(21)12-14)24-11-9-22-15-4-6-16(7-5-15)25-13-17-2-1-10-23-17/h3-8,12,17,22H,1-2,9-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHUUTBCESHPMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)NCCOC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(2,4-Dichlorophenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline
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